4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
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Overview
Description
4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-d][1,3]thiazine core, which is substituted with chlorobenzyl, fluorophenyl, and dimethyl groups. These substitutions contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for developing new pharmaceuticals.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 2-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide
Uniqueness
4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine stands out due to its unique combination of substituents and the presence of the pyrazolo[3,4-d][1,3]thiazine core
Properties
Molecular Formula |
C26H21ClFN3OS |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C26H21ClFN3OS/c1-16-24-25(18-7-13-22(14-8-18)32-15-19-5-3-4-6-23(19)27)33-17(2)29-26(24)31(30-16)21-11-9-20(28)10-12-21/h3-14,25H,15H2,1-2H3 |
InChI Key |
WPUWRXBOCJCQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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